N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which is then functionalized to introduce the thiophene and cyclohexene groups. Key steps may include:
Formation of the Amide Bond: This can be achieved by reacting quinoline-4-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Cyclohexene Functionalization: The cyclohexene moiety can be introduced via a Heck reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the cyclohexene moiety using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can occur at the quinoline ring or the cyclohexene moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Epoxides, sulfoxides, or sulfones
Reduction: Reduced quinoline derivatives, cyclohexane derivatives
Substitution: Halogenated quinoline or thiophene derivatives
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide stands out due to the presence of both a quinoline and a thiophene ring, which can confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(23-13-12-16-7-2-1-3-8-16)18-15-20(21-11-6-14-26-21)24-19-10-5-4-9-17(18)19/h4-7,9-11,14-15H,1-3,8,12-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWYPDRRPPUDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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